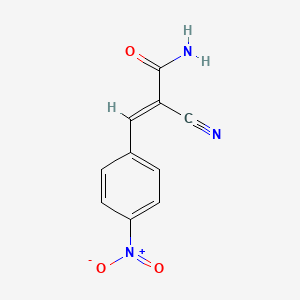

(2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Description

Properties

CAS No. |

55629-54-4 |

|---|---|

Molecular Formula |

C10H7N3O3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5- |

InChI Key |

VIDRAZPPCGWQKU-YVMONPNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-nitrophenyl)acrylamide typically involves the reaction of cyanoacetic acid hydrazide with 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-Cyano-3-(4-nitrophenyl)acrylamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-nitrophenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can react with the cyano and nitro groups under basic or acidic conditions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Amine Derivatives: Reduction of the cyano group yields primary amines.

Substituted Acrylamides: Nucleophilic substitution reactions yield various substituted acrylamides.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-cyano-3-(4-nitrophenyl)acrylamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including gastric carcinoma cells. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that play crucial roles in cancer progression .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial therapies. Its interactions with biological macromolecules are being explored to understand how it can effectively target pathogens.

In Vitro Studies

A significant study evaluated the cytotoxic effects of 2-cyano-3-(4-nitrophenyl)acrylamide on cancer cell lines, revealing a dose-dependent response. Notably, concentrations above 10 µM resulted in substantial inhibition of cell proliferation .

In Vivo Studies

Animal model experiments have indicated that compounds structurally similar to 2-cyano-3-(4-nitrophenyl)acrylamide can reduce tumor growth rates and improve survival outcomes. These findings support its potential as a therapeutic agent in oncology .

Synergistic Effects

Research has also explored the synergistic effects of combining this compound with established chemotherapeutics. Preliminary results suggest that such combinations may enhance therapeutic efficacy while minimizing side effects, highlighting its potential role in combination therapies .

Comparative Overview

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Cyano-3-(4-nitrophenyl)acrylamide | Contains cyano and nitrophenyl groups | Enhanced reactivity and biological activity |

| 2-Cyano-3-(3,4-dihydroxyphenyl)acrylamide | Hydroxy groups present | Potentially improved solubility |

| 2-Cyano-3-(4-methoxyphenyl)acrylamide | Methoxy group instead of nitro | Different electronic properties affecting reactivity |

The unique combination of cyano and nitrophenyl groups in 2-cyano-3-(4-nitrophenyl)acrylamide may enhance its biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Data

Key Observations :

- Electron-withdrawing groups: The 4-nitrophenyl group in 2-cyano-3-(4-nitrophenyl)acrylamide provides stronger electron withdrawal compared to bromophenyl (L1) or fluorophenyl derivatives, influencing reactivity in nucleophilic additions .

- Bulky substituents : Derivatives like 3,5-di-tert-butyl-4-hydroxyphenyl exhibit enhanced lipophilicity, improving membrane permeability and ADME properties .

Key Observations :

- Toxicity profile : The 4-nitrophenyl derivative (L2) shows higher hepatotoxicity compared to bromophenyl (L1), likely due to nitro group metabolic activation .

- Mechanistic diversity : SGA-15’s trifluoromethyl group enhances lysosomal targeting, a feature absent in simpler nitro derivatives .

ADME and Toxicity Profiles

- 2-Cyano-3-(4-nitrophenyl)acrylamide: Limited ADME data, but nitro groups are associated with genotoxicity risks due to nitroreductase activation .

- 3,5-di-tert-butyl derivatives : Predicted low toxicity (Osiris Property Explorer) with high gastrointestinal absorption (SwissADME) .

- Sulfamoylphenyl analogs : Moderate blood-brain barrier permeability (Molinspiration) due to polar sulfonamide groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-3-(4-nitrophenyl)acrylamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation using microwave (MW)-assisted or thermal methods. Microwave synthesis (95% yield) is more efficient than thermal methods (80% yield) under similar conditions. Key steps include refluxing cyanoacetamide derivatives with 4-nitrobenzaldehyde in ethanol with piperidine catalysis. Characterization via IR and NMR confirms the structure (e.g., IR peaks at 2244 cm⁻¹ for -CN and 1693 cm⁻¹ for acrylamide carbonyl; vinylic proton at δ 8.28 ppm in DMSO-d₆ ). Heterogeneous catalysts like cobalt ferrite nanoparticles can further optimize yields .

Q. How should researchers characterize 2-cyano-3-(4-nitrophenyl)acrylamide to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., -CN at ~2244 cm⁻¹, acrylamide C=O at ~1693 cm⁻¹).

- NMR : Confirm vinylic proton resonance (δ 8.28 ppm, ¹H NMR) and aromatic proton splitting patterns (e.g., doublets at δ 8.37 ppm for para-substituted nitro groups).

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₇N₃O₃; calculated C: 55.30%, H: 3.25%, N: 19.35% ).

- Melting Point : Consistent melting range (234–235°C) indicates purity .

Q. What preliminary assays are suitable for evaluating the compound’s toxicity in biological models?

- Methodological Answer : Conduct enzyme biomarker assays in model organisms (e.g., Eobania vermiculata snails). Measure changes in liver enzymes (ALT, AST) and mucous secretion markers (ALP, ACP) post-exposure. For example, a 10-day exposure to 2-cyano-3-(4-nitrophenyl)acrylamide (10 ppm) significantly elevates ALT (156 U/L) and ALP (1.8 U/mg protein), indicating hepatotoxicity. Use ANOVA to validate statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of 2-cyano-3-(4-nitrophenyl)acrylamide-induced enzyme dysregulation?

- Methodological Answer : Perform in vitro enzyme inhibition assays with purified proteins (e.g., ALT, AST) to isolate direct effects. Combine with transcriptomic analysis (RNA-seq) of snail hepatopancreas tissue to identify dysregulated metabolic pathways (e.g., amino acid catabolism). Molecular docking studies can predict interactions between the compound’s nitro group and enzyme active sites .

Q. What strategies improve the compound’s antifungal activity, and how should dose-response studies be designed?

- Methodological Answer : Modify the acrylamide scaffold by introducing electron-withdrawing groups (e.g., nitro) to enhance bioactivity. Test derivatives against Candida albicans and Aspergillus niger using agar diffusion (zone of inhibition) and broth microdilution (MIC determination). For example, 2-cyano-3-(4-nitrophenyl)acrylamide shows a 22 mm inhibition zone (vs. 25 mm for fluconazole) and MIC of 8 µg/mL. Use triplicate experiments and log-dose curves to calculate EC₅₀ values .

Q. How can conflicting data on synthesis yields be resolved?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature). For instance, replacing ethanol with DMF increases thermal synthesis yield from 80% to 88% due to improved solubility. Use Design of Experiments (DoE) software to optimize conditions and validate reproducibility across labs .

Q. What statistical approaches are recommended for analyzing enzyme biomarker data in toxicity studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate enzyme levels (ALT, AST, ALP) with dose and exposure duration. Use post-hoc tests (Tukey’s HSD) to compare treatment groups. For nonlinear responses (e.g., hormesis at low doses), fit data to sigmoidal models (Hill equation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.